sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

Catalog No.
S6485888
CAS No.
2179361-72-7
M.F
C9H14NNaO4
M. Wt
223.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxy...

CAS Number

2179361-72-7

Product Name

sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

IUPAC Name

sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate

Molecular Formula

C9H14NNaO4

Molecular Weight

223.20 g/mol

InChI

InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1

InChI Key

RJWSHUWMLOVFEF-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+]
  • Chemical Suppliers

    While some chemical suppliers offer this compound, they primarily focus on providing product information like CAS number and technical specifications, rather than discussing its use in research [, ].

  • Patent Literature

    A search of scientific databases doesn't reveal any published research articles directly investigating this compound. However, there is a patent mentioning 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a derivative of the target molecule []. This suggests potential research interest in the core structure but requires further exploration.

Further investigation might involve:

  • Reviewing patent databases for related compounds and their applications.
  • Reaching out to chemical suppliers to inquire about any available information on research use.
  • Searching for unpublished research through conference proceedings or contacting researchers in relevant fields.

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. Its molecular formula is C9H15NO4C_9H_{15}NO_4 and it possesses a molar mass of approximately 201.22 g/mol. The compound is typically encountered as a sodium salt, enhancing its solubility and reactivity in various chemical applications. It is noted for its potential utility in the synthesis of various organic compounds, including amino acids and polypeptides, due to its functional groups that facilitate chemical transformations .

  • Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities or chemical properties.
  • Acylation: It can react with acyl chlorides to form acylated products, which are useful in medicinal chemistry.
  • Condensation: The amino group allows for condensation reactions with aldehydes or ketones, forming imines or other nitrogen-containing compounds.

These reactions expand the utility of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate in synthetic organic chemistry.

The synthesis of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced using acid catalysts to form the spirocyclic structure.
  • Functional Group Modifications: The introduction of the amino and carboxylate groups can be accomplished via nucleophilic substitution reactions or by employing protecting group strategies during synthesis.
  • Salt Formation: The final sodium salt can be obtained by neutralizing the corresponding acid form with sodium hydroxide or sodium carbonate.

These methods enable the efficient production of this compound for research and industrial applications .

Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or as a lead structure for drug development.
  • Biochemistry: Utilized in studies involving amino acid synthesis and protein modeling due to its structural similarities to natural amino acids.
  • Agriculture: Potential applications in developing agrochemicals such as insecticides or herbicides due to its unique chemical properties .

Interaction studies focus on how sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate interacts with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Further research is necessary to elucidate these interactions fully and their implications for drug design and development.

Several compounds share structural similarities with sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
8-Amino-1,3-dioxaspiro[4.5]decane-8-carboxylic AcidC9H15NO4C_9H_{15}NO_4Contains a different dioxaspiro configuration
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic AcidC14H23NO6C_{14}H_{23}NO_6Has a tert-butyloxycarbonyl protecting group on the amino function
1-Amino-4-oxocyclohexanecarboxylic Acid Ethylene KetalC9H14NO3C_9H_{14}NO_3Features a cyclohexane structure with different functional groups

These compounds highlight the unique aspects of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate while also showcasing its potential for further exploration in both synthetic and medicinal chemistry contexts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

223.08205221 g/mol

Monoisotopic Mass

223.08205221 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-25

Explore Compound Types